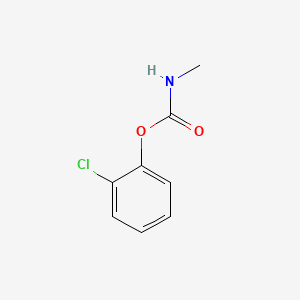

2-Chlorophenyl methylcarbamate

Description

The exact mass of the compound Etrofol is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as sol in acetone, methanol, ethanol, dimethylformamide. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Chlorophenyl methylcarbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chlorophenyl methylcarbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2-chlorophenyl) N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2/c1-10-8(11)12-7-5-3-2-4-6(7)9/h2-5H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAGNMMRDHSEOPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)OC1=CC=CC=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3058084 | |

| Record name | CPMC | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3058084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [HSDB] | |

| Record name | o-Chlorophenyl methylcarbamate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6077 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

SOL IN ACETONE, METHANOL, ETHANOL, DIMETHYLFORMAMIDE | |

| Record name | O-CHLOROPHENYL METHYLCARBAMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2609 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00831 [mmHg] | |

| Record name | o-Chlorophenyl methylcarbamate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6077 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

WHITE CRYSTALS | |

CAS No. |

3942-54-9 | |

| Record name | 2-Chlorophenyl N-methylcarbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3942-54-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-Chlorophenyl methylcarbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003942549 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbamic acid, N-methyl-, 2-chlorophenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | CPMC | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3058084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chlorophenyl methylcarbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.387 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-CHLOROPHENYL METHYLCARBAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R4I4K15V9B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | O-CHLOROPHENYL METHYLCARBAMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2609 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

90-91 °C | |

| Record name | O-CHLOROPHENYL METHYLCARBAMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2609 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

2-Chlorophenyl methylcarbamate synthesis pathway from 2-chlorophenol

This guide details the synthesis of 2-Chlorophenyl methylcarbamate (CPMC), a carbamate insecticide (CAS: 3942-54-9), starting from 2-chlorophenol . It prioritizes technical precision, safety in handling toxic intermediates (Methyl Isocyanate/Phosgene), and industrial scalability.

Executive Summary

-

Target Molecule: 2-Chlorophenyl methylcarbamate[1]

-

Common Names: CPMC, Hoppcide

-

Core Challenge: The ortho-chlorine substituent on the phenol ring introduces steric hindrance and electron-withdrawing inductive effects (-I), reducing the nucleophilicity of the phenolic oxygen compared to unsubstituted phenol. Successful synthesis requires optimized catalysis to drive the reaction to completion.

Mechanistic Pathways & Strategic Analysis

We analyze three distinct pathways. Route A is the classical industrial standard (high yield, high risk). Route B is the common alternative avoiding bulk MIC storage. Route C is the modern "green" approach.

Pathway Visualization (Graphviz)

Figure 1: Comparative synthesis pathways for 2-Chlorophenyl methylcarbamate. Route A represents the direct addition widely used in historical industrial processes, while Route B utilizes a chloroformate intermediate.

Detailed Mechanistic Analysis

Route A: The Isocyanate Pathway (Direct Carbamoylation)

This is the most atom-economical route. The reaction involves the nucleophilic attack of the phenoxide lone pair onto the electrophilic carbon of the isocyanate group (-N=C=O).

-

Reaction:

-

Critical Insight: The ortho-chloro group exerts a negative inductive effect (-I), making the hydroxyl proton more acidic (pKa ~8.5 vs. 10 for phenol), but simultaneously making the oxygen less nucleophilic.

-

Catalysis: A weak base (Triethylamine or Sodium Acetate) is strictly required to deprotonate the phenol or activate the isocyanate. Without catalysis, the reaction with ortho-substituted phenols is sluggish due to steric blocking of the approach vector.

Route B: The Chloroformate Pathway

Used to avoid the transport/storage of Methyl Isocyanate (MIC).

-

Step 1: Phosgenation of 2-chlorophenol to form 2-chlorophenyl chloroformate.

-

Step 2: Amination with methylamine.

-

Advantage: Phosgene is generated on-demand or handled in closed systems more readily than volatile MIC.

Experimental Protocol (Route A: Isocyanate Method)

Safety Warning: Methyl Isocyanate (MIC) is acutely toxic (Bhopal disaster agent). This procedure must be performed in a Class I Division 1 fume hood with redundant scrubbing systems. Full PPE (SCBA recommended) is required.

Materials

-

Precursor: 2-Chlorophenol (128.6 g, 1.0 mol)

-

Reagent: Methyl Isocyanate (62.8 g, 1.1 mol) [Or generated in situ from Methylcarbamoyl chloride]

-

Catalyst: Triethylamine (TEA) (1-2 mL) or Dibutyltin dilaurate (DBTDL) (0.5 g)

-

Solvent: Anhydrous Toluene or Dichloromethane (DCM) (500 mL)

Step-by-Step Procedure

-

Preparation: Charge a 1L three-necked round-bottom flask (equipped with a reflux condenser, dropping funnel, and nitrogen inlet) with 2-chlorophenol and anhydrous Toluene.

-

Catalyst Addition: Add the Triethylamine catalyst. Cool the solution to 0–5°C using an ice bath.

-

Addition: Add Methyl Isocyanate dropwise over 45 minutes.

-

Note: The reaction is exothermic. Maintain internal temperature below 20°C to prevent polymerization of MIC or thermal runaway.

-

-

Reaction: Once addition is complete, allow the mixture to warm to room temperature (25°C). Stir for 4–6 hours.

-

Monitoring: Monitor reaction progress via TLC (Silica gel, Ethyl Acetate:Hexane 3:7). The disappearance of the 2-chlorophenol spot indicates completion.

-

-

Workup:

-

If product precipitates: Filter the white crystalline solid directly.

-

If soluble: Evaporate the solvent under reduced pressure (Rotovap) at 40°C.

-

-

Purification: Recrystallize the crude solid from a mixture of Hexane/Benzene or pure Ethanol.

-

Drying: Dry in a vacuum desiccator over P₂O₅.

Expected Results

-

Yield: 85–92%

Analytical Validation & QC

To ensure the integrity of the synthesized compound, compare against these standard parameters.

| Parameter | Specification | Notes |

| Physical State | White Crystalline Solid | |

| Melting Point | 90–91 °C | Sharp melting range indicates high purity. |

| Density | ~1.255 g/cm³ | |

| Solubility | Soluble in Acetone, MeOH, EtOH | Insoluble in water.[3] |

| IR Spectrum | 3300 cm⁻¹ (N-H str)1720 cm⁻¹ (C=O carbamate)750 cm⁻¹ (C-Cl) | Diagnostic carbonyl stretch is critical. |

Safety & Toxicology Profile

Hazard Identification

-

2-Chlorophenol: Corrosive, toxic by inhalation/skin contact. Unpleasant penetrating odor.

-

Methyl Isocyanate: Extreme inhalation hazard. Lachrymator. Pulmonary edema risk.

-

CPMC (Product): Cholinesterase inhibitor (Carbamate class). Neurotoxic to insects and mammals.

Waste Disposal

-

Quenching MIC: Any unreacted MIC must be quenched immediately with 10% aqueous Sodium Carbonate (Na₂CO₃) or Ammonium Hydroxide. Never add water directly to concentrated MIC.

-

Aqueous Waste: Incineration is the preferred method for carbamate pesticide waste.

References

-

National Center for Biotechnology Information (PubChem). 2-Chlorophenyl methylcarbamate (CID 19766). Retrieved from [Link]

-

CAS Common Chemistry. 2-Chlorophenyl N-methylcarbamate (CAS RN 3942-54-9).[1][2] Retrieved from [Link][1]

-

U.S. Environmental Protection Agency. Methyl Isocyanate Hazard Summary. Retrieved from [Link]

-

Stenutz, R. Physical Properties of 2-chlorophenyl N-methylcarbamate. Retrieved from [Link]

- Google Patents.Process for the preparation of methyl carbamates (EP0200506B1).

Sources

Physicochemical Profile & Technical Analysis: 2-Chlorophenyl Methylcarbamate (CPMC)

Executive Summary

2-Chlorophenyl methylcarbamate (CPMC), often recognized by the trade name Etrofol , represents a critical scaffold in the carbamate class of acetylcholinesterase (AChE) inhibitors.[1] While primarily deployed as a non-systemic insecticide, its physicochemical profile offers a model system for understanding carbamylation kinetics in drug development and toxicology.[1][2][3]

This guide moves beyond basic datasheets to analyze the structure-property relationships (SPR) that dictate CPMC’s environmental fate, bioavailability, and analytical detection. We focus on the causality between its chlorinated phenolic leaving group and its hydrolytic stability—a key factor for researchers optimizing carbamate-based pharmacophores.[2][3]

Molecular Architecture & Fundamental Constants[1][3]

The physicochemical behavior of CPMC is governed by the electron-withdrawing chlorine atom at the ortho position of the phenyl ring. This substitution alters the pKa of the leaving group (2-chlorophenol), thereby modulating both the hydrolytic stability and the potency of AChE inhibition compared to unsubstituted phenyl carbamates.

Table 1: Physicochemical Specifications

| Property | Value | Technical Context |

| CAS Registry Number | 3942-54-9 | Unique identifier for database retrieval.[3][4] |

| IUPAC Name | 2-Chlorophenyl | Denotes the ester of 2-chlorophenol and methylcarbamic acid. |

| Molecular Formula | ||

| Molecular Weight | 185.61 g/mol | Low MW facilitates rapid membrane permeation.[1][3] |

| Melting Point | 90–91 °C | Solid crystalline state at STP; indicates stable lattice energy.[1][2][3] |

| Boiling Point | ~254 °C (at 760 mmHg) | High BP suggests low volatility, reducing inhalation risk in solid form.[1][3] |

| LogP (Octanol/Water) | ~2.15 | Moderately lipophilic; suggests potential for passive transport across BBB.[1][2][3] |

| Vapor Pressure | Low (< 1 mPa at 25°C) | Limited sublimation potential under ambient conditions.[2][3] |

| Solubility | Soluble: Acetone, MeOH, EtOHSparingly: Water (~114 mg/L) | Requires organic co-solvents (e.g., DMSO/Methanol) for stock preparation.[1] |

Solubility & Partitioning Dynamics[3]

Lipophilicity and Bioavailability

With a LogP of approximately 2.15 , CPMC resides in the "Goldilocks zone" for bioavailability.[1] It is sufficiently lipophilic to cross lipid bilayers (gut epithelium, blood-brain barrier) but retains enough polarity to remain dissolved in aqueous physiological fluids.[3]

-

Experimental Implication: When preparing bioassays, avoid purely aqueous media. Dissolve CPMC in 100% DMSO or Ethanol first to create a 10-100 mM stock, then dilute into the buffer.[3] Ensure the final organic solvent concentration is <0.1% to prevent solvent-induced enzyme inhibition.[2][3]

Diagram 1: Physicochemical Workflow

The following diagram illustrates the logical flow from solid-state properties to solution-phase behavior and biological interaction.

Figure 1: Critical path for solubilization and biological delivery of CPMC.[1]

Stability & Degradation Kinetics[1][3]

Understanding the hydrolysis of CPMC is non-negotiable for accurate experimental design.[2] Like other

The Mechanism[5][6][7][8]

-

Deprotonation: The amide proton is acidic.[1][2][3] Base removes this proton to form a carbamate anion.[2][3]

-

Elimination: The anion eliminates the leaving group (2-chlorophenolate) to form an unstable intermediate, Methyl Isocyanate (MIC) .[1][3]

-

Rapid Hydrolysis: MIC reacts instantaneously with water to form Methylamine and Carbon Dioxide.[1][2][3]

Key Insight: The ortho-chlorine atom stabilizes the phenolate leaving group (via inductive withdrawal), making CPMC more susceptible to alkaline hydrolysis than non-chlorinated analogs.

-

Protocol Warning: Do not store CPMC in buffers with pH > 8.0. Hydrolysis half-lives decrease exponentially as pH increases.[2][3]

Diagram 2: Hydrolysis Pathway (E1cB)[1]

Figure 2: Base-catalyzed hydrolysis pathway of CPMC yielding 2-chlorophenol and methylamine.

Analytical Characterization Protocol

For quantitative analysis, Gas Chromatography (GC) is often unsuitable due to the thermal instability of carbamates (they degrade inside the hot injection port). High-Performance Liquid Chromatography (HPLC) with post-column derivatization is the gold standard (EPA Method 531.1/531.2).[3]

Validated Protocol: HPLC-Fluorescence

This method relies on hydrolyzing the carbamate post-column to release methylamine, which is then derivatized to a fluorescent isoindole.[1][3]

-

Separation:

-

Post-Column Hydrolysis:

-

Derivatization:

-

Detection:

Why this works: CPMC itself is not naturally fluorescent enough for trace detection.[2][3] This "chemical amplification" ensures high sensitivity (LOD < 1 ppb).[2][3]

Biological Interaction: AChE Inhibition[2][8][12][13][14]

CPMC acts as a pseudo-irreversible inhibitor of Acetylcholinesterase.[2][3][8] Unlike organophosphates (which phosphorylate the enzyme irreversibly), carbamates carbamylate the active site serine.[1]

Mechanism of Action[5][7][9]

-

Binding: CPMC enters the active site gorge.

-

Carbamylation: The carbamate moiety attacks Serine-203 (catalytic triad).[1][2][3] The 2-chlorophenol leaving group is expelled.[2][3]

-

Inhibition: The enzyme is now "carbamylated" (

) and cannot process Acetylcholine.[1][2][3] -

Decarbamylation (Reactivation): Water slowly hydrolyzes the carbamate-enzyme bond, restoring enzyme activity.[1][2][3]

Toxicological Note: The rate of decarbamylation (

Diagram 3: Enzyme Inhibition Kinetics[1][2]

Figure 3: Kinetic cycle of AChE inhibition. Note that k3 is the rate-limiting step for reactivation.

References

-

National Center for Biotechnology Information (NCBI). (2023).[3] PubChem Compound Summary for CID 19758, 2-Chlorophenyl methylcarbamate.[2][3] Retrieved from [Link]

-

U.S. Environmental Protection Agency (EPA). (1995).[1][2][3] Method 531.1: Measurement of N-Methylcarbamoyloximes and N-Methylcarbamates by Water by Direct Aqueous Injection HPLC with Post Column Derivatization.[2][3] Retrieved from [Link][1]

-

Fukuto, T. R. (1990).[1][2][3] Mechanism of Action of Organophosphorus and Carbamate Insecticides.[1][2][9] Environmental Health Perspectives, 87, 245–254.[1][3] Retrieved from [Link]

-

World Health Organization (WHO). (1986).[1][2][3] Carbamate Pesticides: A General Introduction (Environmental Health Criteria 64). Retrieved from [Link][1]

Sources

- 1. Mephenate | C8H8ClNO2 | CID 17491 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ingenieria-analitica.com [ingenieria-analitica.com]

- 3. Methyl Carbamate | C2H5NO2 | CID 11722 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. epa.gov [epa.gov]

- 6. NEMI Method Summary - D5315 [nemi.gov]

- 7. agilent.com [agilent.com]

- 8. mdpi.com [mdpi.com]

- 9. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

Toxicological Monograph: 2-Chlorophenyl Methylcarbamate (CPMC)

Executive Summary & Chemical Identity

2-Chlorophenyl methylcarbamate (CPMC), historically marketed under trade names such as Hopcide or Etrofol , is a broad-spectrum insecticide belonging to the N-methyl carbamate class. While its agricultural use has declined in favor of more selective agents, it remains a critical reference compound in toxicological research for studying reversible acetylcholinesterase (AChE) inhibition and the metabolic fate of chlorinated phenolic derivatives.

This guide provides a deep-dive technical profile for researchers requiring precise mechanistic data, metabolic pathways, and validated experimental protocols for assessing carbamate toxicity.

Physicochemical Properties

| Property | Value | Relevance to Toxicology |

| Molecular Formula | C₈H₈ClNO₂ | Stoichiometry of metabolic hydrolysis.[1] |

| Molecular Weight | 185.61 g/mol | Calculation of molar dosage for in vitro assays. |

| Solubility | Soluble in acetone, methanol; sparingly in water. | Requires organic co-solvent (e.g., DMSO/Ethanol) for bioassays; high potential for dermal absorption. |

| Vapor Pressure | Low (Solid at STP) | Inhalation risk is primarily via particulate/dust rather than vapor. |

Molecular Mechanism of Action

The Cholinergic Crisis: Reversible Carbamylation [2]

Unlike organophosphates (OPs) which permanently phosphorylate the serine hydroxyl group in the active site of AChE, CPMC induces carbamylation . This forms a carbamylated enzyme complex that is hydrolytically unstable.

Key Mechanistic Differentiators[3]

-

Reversibility: The carbamyl-enzyme bond hydrolyzes spontaneously (decminutes to hours), regenerating the active enzyme. This contrasts with OPs, which can undergo "aging" (dealkylation) leading to irreversible inhibition.

-

Stoichiometry: The inhibition follows pseudo-first-order kinetics where one molecule of CPMC carbamylates one active site of AChE, releasing 2-chlorophenol as the leaving group.

Pathway Visualization

The following diagram illustrates the kinetic pathway of AChE inhibition by CPMC compared to acetylcholine hydrolysis.

Figure 1: Kinetic pathway of Acetylcholinesterase inhibition by CPMC. Note the spontaneous decarbamylation loop (blue dotted line) which distinguishes this from organophosphate toxicity.

ADME Profile (Absorption, Distribution, Metabolism, Excretion)

Understanding the biotransformation of CPMC is essential for interpreting in vivo toxicity data. The rapid metabolism often leads to a discrepancy between high acute toxicity and lower chronic toxicity.

Metabolic Pathway

The primary detoxification route is hydrolytic cleavage of the carbamate ester bond, mediated by carboxylesterases.

-

Hydrolysis: CPMC is hydrolyzed to 2-chlorophenol (2-CP) and methylamine/CO₂.

-

Conjugation: The 2-chlorophenol metabolite undergoes Phase II conjugation (glucuronidation or sulfation) in the liver.

-

Excretion: Conjugated metabolites are rapidly excreted via urine.

Toxicological Insight: The metabolite 2-chlorophenol is itself a toxicant (uncoupler of oxidative phosphorylation), but at the molar equivalents generated from pesticide exposure, the cholinergic effects of the parent compound (CPMC) predominate.

Toxicological Profile

Classification: Moderately Toxic (WHO Class II / EPA Toxicity Category II).

Quantitative Toxicity Data

Note: While specific modern SDS data for "Hopcide" is often redacted or listed as "unavailable" due to market withdrawal, historical data and structural analogs (e.g., Fenobucarb) provide the following established ranges.

| Metric | Species | Value (Approximate) | Classification |

| LD₅₀ Oral | Rat | 150 – 500 mg/kg | Moderate Toxicity |

| LD₅₀ Dermal | Rabbit | > 2,000 mg/kg | Low Dermal Toxicity |

| LC₅₀ Inhalation | Rat | > 500 mg/m³ (4h) | Moderate Inhalation Risk |

Clinical Manifestations (SLUDGE Syndrome)

Acute exposure triggers muscarinic and nicotinic overstimulation:

Critical Distinction: Unlike OP poisoning, CPMC-induced symptoms typically resolve within 24 hours due to rapid enzyme regeneration, provided the patient is supported respiratory-wise.

Experimental Protocol: Modified Ellman Assay

Challenge: Standard Ellman assays involve significant dilution of the tissue sample. For carbamates, this dilution lowers the inhibitor concentration, shifting the equilibrium toward decarbamylation (enzyme reactivation) and causing false negatives .

Solution: Use a Modified Ellman Protocol with minimal dilution and rapid read times.

Workflow Diagram

Figure 2: Modified Ellman Assay workflow specifically designed to prevent carbamate dissociation during analysis.

Step-by-Step Methodology

-

Reagent Preparation:

-

Buffer: 0.1 M Sodium Phosphate, pH 8.0.

-

DTNB (Ellman's Reagent): 10 mM in buffer.

-

Substrate: Acetylthiocholine iodide (ATCh), 75 mM in water.

-

-

Sample Preparation:

-

Homogenize tissue (brain/blood) 1:10 (w/v) in cold buffer. Do not dilute further.

-

Keep samples at 4°C to slow spontaneous decarbamylation before the assay starts.

-

-

Assay Reaction:

-

In a microplate, add 20 µL of Tissue Homogenate.

-

Add 150 µL of Buffer + DTNB mixture.

-

Initiate reaction with 20 µL of ATCh.

-

-

Measurement:

-

Immediately read absorbance at 412 nm in kinetic mode for 2–3 minutes.

-

Calculate the slope (ΔAbs/min).

-

-

Validation:

-

Run a positive control using a known carbamate (e.g., Physostigmine) to verify the "rapid recovery" phenomenon is minimized.

-

References

-

World Health Organization (WHO). (2019). The WHO Recommended Classification of Pesticides by Hazard and Guidelines to Classification. WHO Press. [Link]

-

Ellman, G. L., Courtney, K. D., Andres, V., & Feather-Stone, R. M. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology, 7(2), 88–95. [Link]

-

U.S. Environmental Protection Agency (EPA). (2007). Revised N-Methyl Carbamate Cumulative Risk Assessment. Office of Pesticide Programs. [Link]

- Casida, J. E. (1963). Mode of action of carbamates. Annual Review of Entomology, 8, 39-58.

-

PubChem. (2023). Compound Summary: 2-Chlorophenyl methylcarbamate (CID 19841). National Library of Medicine. [Link]

Sources

The Metabolic Fate of 2-Chlorophenyl Methylcarbamate in Insect Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the metabolic pathways of 2-Chlorophenyl methylcarbamate, a carbamate insecticide, within various insect species. As the global imperative for sustainable pest management intensifies, a granular understanding of how insects metabolize such compounds is paramount for the development of more selective and effective insecticides, managing resistance, and assessing environmental impact. This document synthesizes current knowledge on the enzymatic systems responsible for the detoxification of 2-Chlorophenyl methylcarbamate, detailing the primary routes of hydrolysis, oxidation, and conjugation. Furthermore, this guide presents detailed, field-proven experimental protocols for the elucidation of these metabolic pathways, including in vitro and in vivo methodologies. Visualized through diagrams and structured data tables, this guide is intended to be a comprehensive resource for researchers actively engaged in insecticide metabolism studies and the rational design of next-generation pest control agents.

Introduction: The Toxicological Significance of 2-Chlorophenyl Methylcarbamate

2-Chlorophenyl methylcarbamate belongs to the carbamate class of insecticides, which act by inhibiting the enzyme acetylcholinesterase (AChE) in the nervous system of insects. This inhibition leads to the accumulation of the neurotransmitter acetylcholine, resulting in paralysis and eventual death of the insect. The efficacy and species-selectivity of carbamate insecticides are not solely dependent on their interaction with the target enzyme but are profoundly influenced by the insect's ability to metabolize and detoxify the compound.

Insects have evolved sophisticated enzymatic defense mechanisms to counteract the toxic effects of xenobiotics, including insecticides.[1] The primary enzyme families involved in this metabolic defense are cytochrome P450 monooxygenases (P450s), carboxylesterases (CarEs), and glutathione S-transferases (GSTs).[2] These enzymes catalyze a series of biotransformation reactions, broadly categorized into Phase I and Phase II metabolism, which serve to increase the polarity of the insecticide, thereby facilitating its excretion.[3] Understanding the metabolic fate of 2-Chlorophenyl methylcarbamate is therefore crucial for predicting its insecticidal activity, the potential for resistance development, and its non-target effects.

Primary Metabolic Pathways of 2-Chlorophenyl Methylcarbamate in Insects

The metabolism of 2-Chlorophenyl methylcarbamate in insects is presumed to follow the established pathways for other carbamate insecticides, primarily involving hydrolysis of the carbamate ester linkage and oxidation of the aromatic ring and N-methyl group. These initial Phase I reactions are typically followed by Phase II conjugation to further enhance water solubility and facilitate elimination.

Phase I Metabolism: Initial Biotransformation

Phase I reactions introduce or expose functional groups on the insecticide molecule, rendering it more susceptible to subsequent metabolic processes.[1]

The hydrolysis of the ester bond in 2-Chlorophenyl methylcarbamate is a critical detoxification step, as it cleaves the molecule into two less toxic components: 2-chlorophenol and methylcarbamic acid. This reaction is primarily catalyzed by carboxylesterases (CarEs).[4] The resulting methylcarbamic acid is unstable and spontaneously decomposes to methylamine and carbon dioxide.

Cytochrome P450 monooxygenases play a crucial role in the oxidative metabolism of a wide range of xenobiotics.[5] For 2-Chlorophenyl methylcarbamate, P450-mediated oxidation can occur at several positions on the molecule:

-

Aromatic Ring Hydroxylation: The addition of a hydroxyl group to the chlorinated phenyl ring is a common oxidative pathway. This reaction increases the polarity of the molecule and provides a site for subsequent conjugation.

-

N-demethylation: The removal of the methyl group from the nitrogen atom is another P450-catalyzed reaction. This process can alter the binding affinity of the carbamate to its target, acetylcholinesterase.

Phase II Metabolism: Conjugation for Excretion

Phase II metabolism involves the conjugation of the Phase I metabolites with endogenous molecules, such as glutathione or sugars, to form highly water-soluble and readily excretable conjugates.[2]

Glutathione S-transferases (GSTs) catalyze the conjugation of reduced glutathione (GSH) to electrophilic centers on xenobiotics or their metabolites.[6] The hydroxylated metabolites of 2-Chlorophenyl methylcarbamate can serve as substrates for GSTs, leading to the formation of glutathione conjugates.

In insects, conjugation with sugars, primarily glucose, is a significant pathway for the detoxification of hydroxylated metabolites. This reaction is catalyzed by UDP-glycosyltransferases (UGTs).

Experimental Protocols for Studying 2-Chlorophenyl Methylcarbamate Metabolism

The elucidation of the metabolic pathways of 2-Chlorophenyl methylcarbamate in insects requires a combination of in vivo and in vitro experimental approaches.

In Vivo Metabolism Studies

In vivo studies provide a holistic view of the absorption, distribution, metabolism, and excretion of the insecticide in the whole organism.

Protocol 1: In Vivo Metabolism in a Model Insect Species (e.g., Musca domestica)

-

Insect Rearing: Maintain a susceptible strain of houseflies under controlled conditions (e.g., 25°C, 60% relative humidity, 12:12 light:dark cycle).

-

Dosing: Apply a sublethal dose of radiolabeled (e.g., ¹⁴C-ring labeled) 2-Chlorophenyl methylcarbamate topically to the dorsal thorax of adult female flies.

-

Incubation: House the treated flies in individual containers with access to a sugar-water solution.

-

Sample Collection: At various time points (e.g., 2, 4, 8, 12, and 24 hours) post-treatment, collect individual flies and their excreta.

-

Extraction: Homogenize individual flies in a suitable solvent (e.g., acetonitrile:water, 80:20 v/v).[7] Extract the excreta with the same solvent system.

-

Analysis: Analyze the extracts using High-Performance Liquid Chromatography (HPLC) with a radioactivity detector to separate and quantify the parent compound and its metabolites.

-

Metabolite Identification: Collect the radioactive peaks from the HPLC and subject them to Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for structural elucidation.[8]

In Vitro Metabolism Studies

In vitro assays using subcellular fractions, such as microsomes, allow for the investigation of specific enzymatic reactions and the identification of the enzymes involved.

Protocol 2: In Vitro Metabolism using Insect Microsomes

-

Microsome Preparation:

-

Dissect the desired tissue (e.g., midguts, fat bodies) from a sufficient number of insects in ice-cold homogenization buffer.

-

Homogenize the tissue using a Dounce homogenizer.

-

Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to pellet nuclei and cell debris.

-

Centrifuge the resulting supernatant at a higher speed (e.g., 10,000 x g) to pellet mitochondria.

-

Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g to pellet the microsomes.[9]

-

Resuspend the microsomal pellet in a storage buffer and determine the protein concentration.

-

-

Incubation:

-

In a microcentrifuge tube, combine the insect microsomes, a NADPH-generating system (for P450-mediated reactions), and 2-Chlorophenyl methylcarbamate.

-

For studying hydrolysis, omit the NADPH-generating system.

-

Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a specific duration.

-

Terminate the reaction by adding a quenching solvent (e.g., ice-cold acetonitrile).

-

-

Analysis:

-

Centrifuge the terminated reaction mixture to pellet the protein.

-

Analyze the supernatant by LC-MS/MS to identify and quantify the metabolites formed.

-

Enzyme Kinetics

Determining the kinetic parameters (Km and Vmax) of the enzymes involved in 2-Chlorophenyl methylcarbamate metabolism provides insights into their efficiency and substrate affinity.

Protocol 3: Carboxylesterase Kinetic Assay

-

Enzyme Source: Use either purified recombinant carboxylesterase or insect microsomes.

-

Substrate: Use a range of concentrations of 2-Chlorophenyl methylcarbamate.

-

Assay:

-

Incubate the enzyme with the substrate at various concentrations.

-

Measure the rate of formation of 2-chlorophenol over time using a suitable analytical method (e.g., HPLC with UV detection).

-

-

Data Analysis: Plot the initial reaction velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.[10]

Data Presentation and Interpretation

The quantitative data obtained from metabolic studies should be summarized in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Hypothetical Metabolic Profile of 2-Chlorophenyl Methylcarbamate in Musca domestica

| Metabolite | Retention Time (min) | % of Total Radioactivity (24h) | Identification Method |

| 2-Chlorophenyl methylcarbamate | 15.2 | 15 | LC-MS/MS |

| 2-Chlorophenol | 8.5 | 45 | LC-MS/MS |

| Hydroxylated Metabolite | 10.1 | 20 | LC-MS/MS |

| N-demethylated Metabolite | 12.8 | 5 | LC-MS/MS |

| Conjugated Metabolites | 2.5 - 5.0 | 15 | HPLC |

Conclusion and Future Directions

The metabolism of 2-Chlorophenyl methylcarbamate in insect species is a complex process involving multiple enzymatic pathways. Hydrolysis by carboxylesterases and oxidation by cytochrome P450s represent the primary routes of detoxification, followed by conjugation reactions. A thorough understanding of these metabolic pathways is essential for developing strategies to overcome insecticide resistance and for designing novel insecticides with improved selectivity and environmental safety profiles.

Future research should focus on:

-

Identifying the specific P450 and carboxylesterase isozymes involved in the metabolism of 2-Chlorophenyl methylcarbamate in key pest species.

-

Investigating the role of metabolic resistance in field populations of insects exposed to this insecticide.

-

Exploring the potential for synergistic interactions with other compounds that can inhibit key metabolic enzymes, thereby enhancing the efficacy of 2-Chlorophenyl methylcarbamate.

By continuing to unravel the intricacies of insecticide metabolism, the scientific community can contribute to the development of more sustainable and effective pest management solutions.

References

-

From Digestion to Detoxification: Exploring Plant Metabolite Impacts on Insect Enzyme Systems for Enhanced Pest Control. [Link]

-

Glutathione S-Transferase May Contribute to the Detoxification of (S)-(−)-Palasonin in Plutella xylostella (L.) via Direct Metabolism. [Link]

-

Identification and Characterization of Glutathione S-transferase Genes in Spodoptera frugiperda (Lepidoptera: Noctuidae) under Insecticides Stress. [Link]

-

Glutathione S-transferases play a role in the detoxification of flumethrin and chlorpyrifos in Haemaphysalis longicornis. [Link]

-

MF3070 Pesticide Metabolites. [Link]

-

Recent studies on insect hormone metabolic pathways mediated by cytochrome P450 enzymes. [Link]

-

Carbamate C-N Hydrolase Gene ameH Responsible for the Detoxification Step of Methomyl Degradation in Aminobacter aminovorans Strain MDW-2. [Link]

-

Mephenate | C8H8ClNO2 | CID 17491. [Link]

-

Bacterial Expression and Kinetic Analysis of Carboxylesterase 001D from Helicoverpa armigera. [Link]

-

Chemical models of cytochrome P450 catalyzed insecticide metabolism. Application to the oxidative metabolism of carbamate insecticides. [Link]

-

A rapid method for preparing insect microsomes. [Link]

-

Stability of Metabolomic Content during Sample Preparation: Blood and Brain Tissues. [Link]

-

The role of glutathione S-transferases in the detoxification of some organophosphorus insecticides in larvae and pupae of the yellow mealworm, Tenebrio molitor (Coleoptera: Tenebrionidae). [Link]

-

Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. [Link]

-

Expression and kinetic analysis of carboxylesterase LmCesA1 from Locusta migratoria. [Link]

-

Insect Detoxification and Sequestration Strategies. [Link]

-

Investigating the Acute Metabolic Effects of the N-Methyl Carbamate Insecticide, Methomyl, on Mouse Liver. [Link]

-

Comprehensive tissue homogenization and metabolite extraction for application in clinical metabolomics. [Link]

-

Degradation of 4-Chlorophenol via the meta Cleavage Pathway by Comamonas testosteroni JH5. [Link]

-

The Role of Insect Cytochrome P450s in Mediating Insecticide Resistance. [Link]

-

Rapid microsome preparation from limited numbers of house flies. [Link]

-

(PDF) Comprehensive Tissue Homogenization and Metabolite Extraction for Application in Clinical Metabolomics. [Link]

-

The role of cytochrome P450-mediated detoxification in insect adaptation to xenobiotics. [Link]

-

Hydrolysis Mechanism of Carbamate Methomyl by a Novel Esterase PestE: A QM/MM Approach. [Link]

-

Structure and function of an insect α-carboxylesterase (αEsterase7) associated with insecticide resistance. [Link]

-

Effective Analysis Carbamate Pesticides. [Link]

-

Functional and Structural Diversity of Insect Glutathione S-transferases in Xenobiotic Adaptation. [Link]

-

Cytochrome P450s Are Essential for Insecticide Tolerance in the Endoparasitoid Wasp Meteorus pulchricornis (Hymenoptera: Braconidae). [Link]

-

Ecological Effects Of Pesticides On Non-target Species. [Link]

-

Experimental and In Silico Approaches to Study Carboxylesterase Substrate Specificity. [Link]

-

Discovery of carbamate degrading enzymes by functional metagenomics. [Link]

-

Metabolism, bioaccumulation, and toxicity of pesticides in aquatic insect larvae. [Link]

-

Insect cell protocols. [Link]

-

Highly sensitive method for determination of carbamates in water as per ASTM D-7645 by LCMS-8045. [Link]

-

metabolomic extraction of tissues for ms analysis. [Link]

-

hydrolysis reactions mediated by the different esterases as determined.... [Link]

-

Chlorophenol Production by Anaerobic Microorganisms: Transformation of a Biogenic Chlorinated Hydroquinone Metabolite. [Link]

-

Masterclass LIVE: Identifying metabolites with tandem mass spectrometry (LC-MS/MS). [Link]

-

Multi-Omics Compatible Protocols for Preparation and Extraction of Biological Samples for Wide Coverage in Untargeted Metabolomics. [Link]

-

Can anybody please recommend a protocol for microsomes isolation from MEF cells?. [Link]

-

Identification of plant compounds that disrupt the insect juvenile hormone receptor complex. [Link]

-

ACTIVITY OF CARBOXYLESTERASE ENZYME IN VARIOUS TISSUES OF COSMOPOLITES SORDIDUS GERMAR (COLEOPTERA. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Bacterial Expression and Kinetic Analysis of Carboxylesterase 001D from Helicoverpa armigera - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. The role of cytochrome P450-mediated detoxification in insect adaptation to xenobiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. From Digestion to Detoxification: Exploring Plant Metabolite Impacts on Insect Enzyme Systems for Enhanced Pest Control - PMC [pmc.ncbi.nlm.nih.gov]

- 7. southalabama.edu [southalabama.edu]

- 8. youtube.com [youtube.com]

- 9. A rapid method for preparing insect microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 2-Chlorophenyl methylcarbamate: Structure, Properties, and Broader Implications in Applied Chemistry

Abstract: This technical guide provides a comprehensive examination of 2-Chlorophenyl methylcarbamate (CAS No: 3942-54-9), a representative member of the carbamate class of compounds. Primarily known for its application as an insecticide, its study offers valuable insights for researchers, scientists, and professionals in drug development. This document delineates its core chemical identity, physicochemical properties, synthetic pathways, and analytical methodologies. Furthermore, it explores the compound's mechanism of action as an acetylcholinesterase inhibitor and contextualizes the significance of the carbamate moiety as a privileged structural motif in modern medicinal chemistry. By bridging the gap between its industrial application and its relevance in pharmaceutical design, this guide serves as a technical resource for professionals engaged in chemical synthesis, toxicology, and therapeutic development.

Core Chemical Identity

2-Chlorophenyl methylcarbamate is an organic compound characterized by a methylcarbamate group bonded to a 2-chlorophenyl ring via an ester linkage. This structural arrangement is fundamental to its chemical behavior and biological activity.

Chemical Structure and Nomenclature

The systematic IUPAC name for this compound is (2-chlorophenyl) N-methylcarbamate. It is also known by several synonyms, including o-Chlorophenyl N-methylcarbamate, Hoppside, and Etrofol[1][2][3]. The chlorine atom at the ortho position of the phenyl ring significantly influences the molecule's electronic properties and steric hindrance, which in turn affects its reactivity and interaction with biological targets.

Sources

An In-depth Technical Guide on the Mode of Entry of 2-Chlorophenyl methylcarbamate into Target Organisms

Introduction: The Carbamate Class and 2-Chlorophenyl methylcarbamate

Carbamate insecticides, derived from carbamic acid, are widely utilized in agriculture and public health for their efficacy against a broad spectrum of insect pests.[2] Their mode of action is analogous to that of organophosphate insecticides, primarily targeting the nervous system.[3] However, a key distinction lies in the reversibility of their action, which influences their toxicological profile and duration of effects.[4]

2-Chlorophenyl methylcarbamate (CAS No. 3942-54-9) is a white crystalline solid with a melting point of 90-91°C. It is soluble in acetone, methanol, ethanol, and dimethylformamide.[1] Its structure, featuring a carbamate ester linked to a chlorinated phenyl ring, is central to its insecticidal activity.

Physicochemical Properties of 2-Chlorophenyl methylcarbamate

| Property | Value | Source |

| Molecular Formula | C₈H₈ClNO₂ | [1] |

| Molecular Weight | 185.61 g/mol | [1] |

| Melting Point | 90-91 °C | [1] |

| Boiling Point | 253.8 °C at 760 mmHg | [1] |

| Density | 1.255 g/cm³ | [1] |

| Solubility | Soluble in acetone, methanol, ethanol, dimethylformamide | [1] |

Primary Routes of Entry into Target Organisms

The entry of 2-Chlorophenyl methylcarbamate into a target organism, be it an insect or a non-target mammal, is the critical first step in its toxicological pathway. The three primary routes of exposure are dermal contact, ingestion, and inhalation.[2]

-

Dermal Contact: Direct contact with the insecticide is a significant route of exposure for many insects. The lipophilic nature of carbamates facilitates penetration through the waxy cuticle of the insect's exoskeleton. For mammals, dermal absorption is also a potential route of exposure, particularly in occupational settings.[4]

-

Ingestion: Consumption of foliage or other food sources treated with 2-Chlorophenyl methylcarbamate is a primary route of entry for herbivorous insects. In mammals, accidental ingestion of contaminated food or water can lead to poisoning.[4]

-

Inhalation: Inhalation of aerosolized particles or vapors of the insecticide can be a route of exposure, especially in enclosed spaces or during application.[4][5]

The following diagram illustrates the potential pathways for the entry of 2-Chlorophenyl methylcarbamate into the environment and subsequent exposure routes for target and non-target organisms.

Caption: Environmental fate and routes of exposure for 2-Chlorophenyl methylcarbamate.

The Core Mechanism of Action: Acetylcholinesterase Inhibition

The primary molecular target of 2-Chlorophenyl methylcarbamate and other N-methyl carbamate insecticides is the enzyme acetylcholinesterase (AChE).[3] AChE plays a crucial role in the nervous system by hydrolyzing the neurotransmitter acetylcholine (ACh) at cholinergic synapses. This process terminates the nerve signal, allowing the postsynaptic neuron or muscle cell to repolarize and prepare for the next impulse.

The toxicological effects of 2-Chlorophenyl methylcarbamate are a direct consequence of its ability to inhibit AChE. This inhibition leads to an accumulation of ACh in the synaptic cleft, resulting in continuous stimulation of cholinergic receptors on the postsynaptic membrane.[3] This state of hyperexcitation of the nervous system is known as a cholinergic crisis and is responsible for the clinical signs of poisoning.[2]

The inhibition of AChE by carbamates is a reversible process involving the carbamylation of a serine hydroxyl group within the active site of the enzyme.[4] The carbamylated enzyme is temporarily inactive but can be regenerated through spontaneous hydrolysis, restoring enzyme function. This reversibility is a key feature that distinguishes carbamate poisoning from that of organophosphates, which cause a more permanent, "aged" inhibition of AChE. Consequently, the duration of symptoms from carbamate poisoning is generally shorter.[4]

Caption: Normal vs. carbamate-inhibited cholinergic synaptic transmission.

Toxicological Effects and Clinical Manifestations

The overstimulation of the cholinergic system due to AChE inhibition manifests as a predictable set of clinical signs, collectively known as a cholinergic crisis. These signs can be broadly categorized as muscarinic, nicotinic, and central nervous system (CNS) effects.

-

Muscarinic Effects: These arise from the overstimulation of muscarinic acetylcholine receptors and include symptoms such as excessive salivation, lacrimation (tearing), urination, defecation, gastrointestinal distress (cramping, vomiting, diarrhea), bronchospasm, and bradycardia (slowed heart rate).[2]

-

Nicotinic Effects: Overstimulation of nicotinic acetylcholine receptors at the neuromuscular junction leads to muscle fasciculations (twitching), cramping, and eventually weakness and paralysis.[2]

-

Central Nervous System (CNS) Effects: Carbamates can cross the blood-brain barrier, leading to CNS effects that include anxiety, confusion, ataxia, seizures, and respiratory depression, which is often the ultimate cause of death in severe poisonings.[4]

While the specific LD50 values for 2-Chlorophenyl methylcarbamate are not available, the table below provides acute toxicity data for other common carbamate insecticides to offer a comparative context for their potential toxicity.[1] A lower LD50 value indicates higher acute toxicity.

Comparative Acute Oral LD50 Values for Selected Carbamate Insecticides in Rats

| Carbamate Insecticide | Acute Oral LD50 (mg/kg) in Rats | Toxicity Classification |

| Aldicarb | 0.93 | Highly Toxic |

| Carbofuran | 8-14 | Highly Toxic |

| Methomyl | 17-24 | Highly Toxic |

| Propoxur | 90-128 | Moderately Toxic |

| Carbaryl | 300-850 | Moderately Toxic |

Data compiled from various toxicological sources for comparative purposes.

Metabolism and Detoxification

Once absorbed, carbamates are metabolized, primarily in the liver, through two main enzymatic pathways:

-

Hydrolysis: The ester linkage of the carbamate is cleaved by carboxylesterases, yielding the parent phenol (in this case, 2-chlorophenol), methylamine, and carbon dioxide.[6]

-

Oxidation: The molecule can undergo oxidation by cytochrome P450 enzymes. This can involve hydroxylation of the aromatic ring or oxidation of the N-methyl group.[6]

These metabolic processes generally result in more polar, water-soluble metabolites that are more readily excreted from the body, primarily in the urine.[4] This rapid metabolism and excretion contribute to the relatively short duration of carbamate toxicity compared to organophosphates.[4]

Caption: A generalized workflow for in vivo acute toxicity assessment.

Conclusion

The mode of entry of 2-Chlorophenyl methylcarbamate into target organisms follows established pathways for lipophilic insecticides, including dermal absorption, ingestion, and inhalation. Its mechanism of action is the reversible inhibition of acetylcholinesterase, a hallmark of the N-methyl carbamate class. This leads to a well-characterized set of toxicological effects resulting from the overstimulation of the cholinergic nervous system. While specific toxicity data for 2-Chlorophenyl methylcarbamate is limited, the experimental protocols outlined in this guide provide a clear and scientifically rigorous framework for its comprehensive toxicological evaluation. Understanding these principles is essential for assessing the risks associated with its use and for the development of safer and more selective pest control agents.

References

-

Assessment of Acute Oral and Dermal Toxicity of 2 Ethyl-Carbamates with Activity against Rhipicephalus microplus in Rats. PMC - NIH. Available at: [Link]

-

Carbaryl. National Pesticide Information Center. Available at: [Link]

-

OECD 402: Acute Dermal Toxicity. Analytice. Available at: [Link]

-

Investigating the Acute Metabolic Effects of the N-Methyl Carbamate Insecticide, Methomyl, on Mouse Liver. MDPI. Available at: [Link]

-

Recognition and Management of Pesticide Poisonings: Sixth Edition: 2013: Chapter 6 Carbamates. U.S. Environmental Protection Agency. Available at: [Link]

-

Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides. PMC - PubMed Central. Available at: [Link]

-

The Kinetics of Inhibition of Human Acetylcholinesterase and Butyrylcholinesterase by Two Series of Novel Carbamates. ResearchGate. Available at: [Link]

-

Carbamate Pesticides Standard (1X1 mL) - Safety Data Sheet. Agilent. Available at: [Link]

-

Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. PMC - NIH. Available at: [Link]

-

Mephenate | C8H8ClNO2 | CID 17491. PubChem - NIH. Available at: [Link]

-

Acute Toxicity. The Joint Research Centre: EU Science Hub - European Union. Available at: [Link]

-

Metabolism Of Carbamate Insecticides. epa nepis. Available at: [Link]

-

A step-by-step approach for assessing acute oral toxicity without animal testing for additives of quasi-drugs and cosmetic ingredients. NIH. Available at: [Link]

-

Novel Benzene-Based Carbamates for AChE/BChE Inhibition: Synthesis and Ligand/Structure-Oriented SAR Study. MDPI. Available at: [Link]

-

Inhibition kinetics of certain organophosphorus and carbamate pesticides on acetylcholinesterase from the snail Lymnaea acuminata. PubMed. Available at: [Link]

-

OECD 402: Acute Dermal Toxicity - Fixed Dose Procedure. Nucro-Technics. Available at: [Link]

-

OECD TG 423 Explained | Acute Oral Toxicity Study Using Acute Toxic Class Method. YouTube. Available at: [Link]

-

OECD Guideline of Acute Inhalation toxicity. Slideshare. Available at: [Link]

-

Inhibition of Acetylcholinesterase and Butyrylcholinesterase by Chlorpyrifos-Oxon. PubMed. Available at: [Link]

-

Principles and Procedures for Assessment of Acute Toxicity Incorporating In Silico Methods. IntechOpen. Available at: [Link]

-

Pharmacokinetics and metabolism of two carbamate insecticides, carbaryl and landrin, in the rat. PubMed. Available at: [Link]

-

Structures of AChE inhibitor anti-AD drugs, classical carbamate-type... ResearchGate. Available at: [Link]

-

Acetylcholinesterase inhibitors: synthesis and structure-activity relationships of omega-[N-methyl-N-(3-alkylcarbamoyloxyphenyl)- methyl]aminoalkoxyheteroaryl derivatives. PubMed. Available at: [Link]

-

Acute Inhalation Toxicity Webinar 1. YouTube. Available at: [Link]

-

Inhalation Toxicity Studies- OECD guidelines. Slideshare. Available at: [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. Mephenate | C8H8ClNO2 | CID 17491 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. epa.gov [epa.gov]

- 5. agilent.com [agilent.com]

- 6. Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Enzymatic Degradation of 2-Chlorophenyl methylcarbamate in Soil

Preamble: Situating 2-Chlorophenyl methylcarbamate in the Environmental Context

Carbamate pesticides, a class of compounds derived from carbamic acid, have been extensively used in agriculture for their efficacy as insecticides, herbicides, and fungicides.[1] 2-Chlorophenyl methylcarbamate, a member of this family, is effective but its persistence and potential toxicity in soil and water ecosystems are of significant concern.[1][2] Unlike more persistent organochlorines, carbamates are generally considered non-persistent; however, their degradation rates are highly dependent on a complex interplay of enzymatic activities and environmental conditions.[1][3] Understanding the mechanisms of its breakdown is not merely an academic exercise; it is fundamental to developing effective bioremediation strategies and ensuring environmental safety. This guide provides a comprehensive technical overview of the enzymatic processes governing the fate of 2-Chlorophenyl methylcarbamate in the soil matrix, tailored for researchers and professionals in environmental science and drug development.

Section 1: The Core Mechanism - Enzymatic Hydrolysis

The primary and most critical step in the detoxification of N-methylcarbamate pesticides like 2-Chlorophenyl methylcarbamate in soil is enzymatic hydrolysis.[4][5][6] This process is predominantly mediated by soil microorganisms, which have evolved specific enzymatic machinery to utilize these xenobiotic compounds.[1][3]

The Key Enzymatic Players: Hydrolases

The degradation of carbamates is orchestrated by enzymes primarily belonging to the hydrolase and oxidoreductase classes.[4] For the initial cleavage of 2-Chlorophenyl methylcarbamate, the most significant enzymes are carboxyl ester hydrolases (EC 3.1.1), often referred to as carbamate hydrolases, which can be further classified as esterases or amidases.[2][6]

-

Carboxylesterases: These enzymes catalyze the cleavage of the ester linkage in the carbamate molecule.[6] Numerous bacteria, including species from the genera Pseudomonas, Bacillus, Arthrobacter, and Achromobacter, have been identified as producers of these potent carbamate-degrading enzymes.[6][7]

-

Mechanism of Action: The hydrolytic process involves a catalytic triad within the enzyme's active site, which attacks the carbonyl carbon of the carbamate ester bond.[4] This action effectively severs the molecule, leading to the formation of its constituent alcohol and carbamic acid. The resulting N-methylcarbamic acid is unstable and spontaneously decomposes into methylamine and carbon dioxide.[2]

The Degradation Pathway of 2-Chlorophenyl methylcarbamate

The enzymatic degradation of 2-Chlorophenyl methylcarbamate follows a conserved pathway common to many N-methylcarbamates.[4][5]

-

Initial Hydrolysis: A microbial carbamate hydrolase attacks the ester bond of 2-Chlorophenyl methylcarbamate.

-

Formation of Intermediates: This cleavage yields two primary products: 2-chlorophenol and N-methylcarbamic acid.

-

Spontaneous Decomposition: N-methylcarbamic acid rapidly decomposes into methylamine (CH₃NH₂) and carbon dioxide (CO₂).[2][4]

-

Metabolic Utilization: The resulting methylamine can be utilized by soil microorganisms as a source of both carbon and nitrogen.[4][5] The 2-chlorophenol, a chlorinated aromatic compound, can be further mineralized by other specialized microbes through hydroxylation and ring-cleavage pathways, although its persistence can be greater than the parent compound under certain conditions.

Caption: Primary enzymatic hydrolysis pathway of 2-Chlorophenyl methylcarbamate in soil.

Section 2: Field-Proven Insights - Factors Influencing Degradation Efficacy

The causality behind degradation rates observed in the field is multifactorial. The mere presence of capable microbes is not a guarantee of rapid detoxification. A host of physicochemical and biological factors dictates the pace and extent of enzymatic degradation.[1]

| Factor | Influence on Degradation | Rationale / Causality |

| Microbial Population | High | A greater abundance and diversity of carbamate-hydrolyzing microbes directly increases the enzymatic capacity of the soil. Soils with a history of pesticide application often exhibit "enhanced degradation" due to an adapted microbial community.[8] |

| Soil Moisture | Optimal | Moisture is critical for microbial activity and serves as a medium for substrate diffusion to the enzyme active sites.[9] Both excessively dry and waterlogged (anaerobic) conditions can inhibit the aerobic bacteria responsible for degradation. |

| Temperature | Optimal | Enzymatic reaction rates are temperature-dependent. Higher temperatures, typically within the mesophilic range (20-35°C), accelerate microbial metabolism and hydrolysis rates.[9][10] |

| Soil pH | Near-Neutral | Most soil bacteria and their extracellular enzymes function optimally in a pH range of 6.0-8.0. Acidic conditions can significantly slow microbial degradation.[9][11] |

| Organic Matter & Adsorption | Moderate | Organic matter can serve as a nutrient source for microbes, but it also adsorbs pesticides. Strong adsorption reduces the bioavailability of 2-Chlorophenyl methylcarbamate in the soil solution, protecting it from enzymatic attack.[5][12] |

| Co-contaminants | Variable | The presence of other pollutants, such as heavy metals, can be toxic to soil microorganisms, thereby inhibiting enzymatic degradation.[4][5] |

Section 3: Self-Validating Systems - Experimental Protocols

To accurately quantify the enzymatic degradation of 2-Chlorophenyl methylcarbamate, a robust and reproducible experimental workflow is essential. The following protocols describe a self-validating system from soil microcosm setup to analytical quantification.

Protocol: Soil Microcosm Degradation Study

This protocol allows for the determination of the degradation kinetics (e.g., half-life, DT₅₀) under controlled laboratory conditions.

Objective: To measure the rate of 2-Chlorophenyl methylcarbamate degradation in a specific soil under controlled temperature and moisture.

Materials:

-

Freshly collected topsoil (sieved, <2 mm)

-

2-Chlorophenyl methylcarbamate (analytical standard)

-

Acetone or other suitable solvent (HPLC grade)

-

Sterile deionized water

-

Incubation vessels (e.g., 250 mL glass jars with loose-fitting lids)

-

Incubator

Procedure:

-

Soil Characterization: Before starting, characterize the soil for pH, organic matter content, texture, and microbial biomass. This provides crucial context for your results.

-

Moisture Adjustment: Determine the water holding capacity (WHC) of the soil. Adjust the soil moisture to 50-60% of its WHC by adding sterile deionized water and mixing thoroughly. Let the soil equilibrate for 24-48 hours.

-

Spiking: Prepare a stock solution of 2-Chlorophenyl methylcarbamate in a minimal amount of acetone. Add the stock solution to a bulk amount of the moisture-adjusted soil to achieve the desired final concentration (e.g., 5-10 mg/kg). Mix thoroughly in a fume hood to ensure homogeneity and allow the solvent to evaporate completely.

-

Microcosm Setup: Aliquot a fixed amount of the spiked soil (e.g., 50 g) into each incubation vessel. Prepare triplicate microcosms for each sampling time point. Also, prepare sterile controls by autoclaving a subset of the soil twice before spiking to distinguish between biotic and abiotic degradation.

-

Incubation: Place the microcosms in an incubator at a constant temperature (e.g., 25°C) in the dark. The loose-fitting lids allow for air exchange while minimizing moisture loss.

-

Sampling: At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 21, and 28 days), destructively sample three replicate microcosms. Store samples at -20°C until extraction and analysis.

Protocol: Extraction of 2-Chlorophenyl methylcarbamate from Soil

This protocol utilizes a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for efficient extraction.[13]

Objective: To extract the parent compound and its primary metabolite (2-chlorophenol) from soil samples for quantification.

Materials:

-

Soil sample (from microcosm study)

-

Acetonitrile (HPLC grade)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Sodium chloride (NaCl)

-

50 mL centrifuge tubes

-

High-speed centrifuge

Procedure:

-

Sample Weighing: Weigh 10 g of the soil sample into a 50 mL centrifuge tube.

-

Solvent Addition: Add 10 mL of acetonitrile to the tube.

-

Shaking: Cap the tube tightly and shake vigorously for 1 minute to ensure thorough mixing and initial extraction.

-

Salting Out: Add 4 g of anhydrous MgSO₄ and 1 g of NaCl to the tube. These salts induce phase separation between the acetonitrile and the residual water in the soil.

-

Centrifugation: Immediately cap and shake for another minute, then centrifuge at >3000 x g for 5 minutes.

-

Supernatant Collection: Carefully transfer the upper acetonitrile layer (which contains the analytes) into a clean tube. A portion of this extract can be taken directly for LC-MS/MS analysis or may require a cleanup step (d-SPE) if the matrix is complex. For HPLC-UV, the extract is typically filtered through a 0.22 µm syringe filter before injection.

Protocol: Analytical Quantification by HPLC-UV

High-Performance Liquid Chromatography (HPLC) is the preferred method for carbamate analysis due to the thermal instability of these compounds, which makes Gas Chromatography (GC) challenging.[13][14]

Objective: To separate and quantify 2-Chlorophenyl methylcarbamate and 2-chlorophenol in the soil extract.

Instrumentation & Conditions:

-

HPLC System: With a UV-Vis or Diode Array Detector (DAD).

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: Isocratic or gradient elution using a mixture of Acetonitrile and water (e.g., 60:40 v/v). The exact ratio should be optimized for best separation.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Detection Wavelength: Monitor at a wavelength appropriate for both compounds (e.g., 220 nm or 275 nm), or use a DAD to acquire full spectra for peak purity and identification.

-

Calibration: Prepare a series of external standards of 2-Chlorophenyl methylcarbamate and 2-chlorophenol in acetonitrile. Generate a calibration curve by plotting peak area against concentration.

-

Quantification: Determine the concentration in the soil extracts by comparing their peak areas to the calibration curve. Calculate the final concentration in the soil, accounting for the initial soil mass and extraction volume.

Caption: A logical workflow for studying the soil degradation of 2-Chlorophenyl methylcarbamate.

References

-

Bhatt, P., et al. (2021). Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides. Frontiers in Microbiology. [Link]

-

Mustapha, M. U., et al. (2019). An Overview on Biodegradation of Carbamate Pesticides by Soil Bacteria. Pertanika Journal of Science & Technology, 27(2), 547-563. [Link]

-

Kaufman, D. D. (n.d.). Behavior, persistence & degradation of carbamate and thiocarbamate herbicides in the environment. Stauffer Chemical Company. [Link]

-

Paszko, T. (2009). Degradation of MCPA in Soil Horizons of Polish Agricultural Soils. Polish Journal of Environmental Studies, 18(6), 1083-1091. [Link]

-

Agilent Technologies. (n.d.). The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. Agilent. [Link]

-

Mustapha, M. U., et al. (2019). An Overview on Biodegradation of Carbamate Pesticides by Soil Bacteria. ResearchGate. [Link]

-

Patsnap. (2025). How 2-Methylpentane Impacts Pesticide Degradation Patterns. Patsnap Eureka. [Link]

-

Khafif, T., Coste, C. M., & Bastide, J. (1982). [Degradation reactions of a carbamate herbicide, chlorbufam: effect of soil factors]. Journal of Environmental Science and Health, Part B, 17(2), 153-170. [Link]

-

Wang, Y., et al. (2022). Influencing Factors, Kinetics, and Pathways of Pesticide Degradation by Chlorine Dioxide and Ozone: A Comparative Review. MDPI. [Link]

-

Sica, P., et al. (2020). Fungal biodegradation of chlorinated herbicides: an overview with an emphasis on 2,4-D in Argentina. PubMed Central. [Link]

-

Bhatt, P., et al. (2021). Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides. PubMed Central. [Link]

-

Ufarté, L., et al. (2017). Discovery of carbamate degrading enzymes by functional metagenomics. PubMed Central. [Link]

-

Scott, C., et al. (2010). Carbamate Pesticides and Their Biological Degradation: Prospects for Enzymatic Bioremediation. ResearchGate. [Link]

-

Restek. (n.d.). A Guide to Preparing and Analyzing Chlorinated Pesticides. Restek. [Link]

-

Testa, B., & Mayer, J. M. (2001). Qualitative structure-metabolism relationships in the hydrolysis of carbamates. PubMed. [Link]

-

Werner, S. L., et al. (1993). Methods of analysis by the U.S. Geological Survey National Water Quality Laboratory-Determination of selected carbamate pesticides in water by high-performance liquid chromatography. USGS Publications Warehouse. [Link]

-

Ishii, Y., & Onodera, S. (1973). Method for the Residue Determination of Carbamate Pesticides in Crops. Journal of the Agricultural Chemical Society of Japan, 47(11), 723-729. [Link]

-

Sharma, A., et al. (2024). Pesticide Degradation by Soil Bacteria: Mechanisms, Bioremediation Strategies, and Implications for Sustainable Agriculture. MDPI. [Link]

-

Kumar, S., et al. (2023). Pesticide Degradation: Impacts on Soil Fertility and Nutrient Cycling. MDPI. [Link]

-

Racke, K. D., & Coats, J. R. (1988). Enhanced Degradation and the Comparative Fate of Carbamate Insecticides in Soil. Iowa State University Digital Repository. [Link]

-

Zhu, R., et al. (2014). Determination of Carbamate and Triazol Pesticides in Soil Using QuEChERS with Liquid Chromatography-Tandem Mass Spectrometry. ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pertanika2.upm.edu.my [pertanika2.upm.edu.my]

- 3. my.ucanr.edu [my.ucanr.edu]

- 4. Frontiers | Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides [frontiersin.org]

- 5. Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of carbamate degrading enzymes by functional metagenomics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. DSpace [dr.lib.iastate.edu]

- 9. Pesticide Degradation: Impacts on Soil Fertility and Nutrient Cycling | MDPI [mdpi.com]

- 10. Influencing Factors, Kinetics, and Pathways of Pesticide Degradation by Chlorine Dioxide and Ozone: A Comparative Review [mdpi.com]

- 11. pjoes.com [pjoes.com]

- 12. [Degradation reactions of a carbamate herbicide, chlorbufam: effect of soil factors] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. agilent.com [agilent.com]

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC-UV) Method for the Quantification of 2-Chlorophenyl Methylcarbamate (CPMC)

Abstract & Scope

This application note details a robust, validated protocol for the quantification of 2-Chlorophenyl methylcarbamate (CPMC), a carbamate insecticide, using Reverse-Phase HPLC with UV detection. Unlike Gas Chromatography (GC), which risks thermal degradation of the labile carbamate linkage, HPLC ensures analyte integrity. This method is optimized for formulation analysis (QC) and high-level residue monitoring, offering a linear range of 1–100 µg/mL with a limit of quantitation (LOQ) suitable for regulatory compliance.

Scientific Rationale & Method Design

Chromatographic Separation Strategy

-

Stationary Phase (C18): CPMC contains a hydrophobic 2-chlorophenyl moiety and a polar carbamate group. A C18 (Octadecylsilane) column provides the necessary hydrophobic interaction to retain the phenyl ring, allowing separation from polar matrix interferences.

-

Mobile Phase Selection: An isocratic mixture of Acetonitrile (ACN) and acidified water is selected. ACN is preferred over methanol for its lower UV cutoff (<200 nm) and lower viscosity (lower backpressure).

-

pH Control: Carbamates are susceptible to hydrolysis in alkaline environments. Acidification of the aqueous phase (pH ~3.0 with Phosphoric Acid) stabilizes the analyte and suppresses the ionization of silanols on the column, reducing peak tailing.

Detection Physics

-

Primary Wavelength (220 nm): The carbonyl (C=O) of the carbamate group and the

transition of the phenyl ring exhibit strong absorption here, maximizing sensitivity. -

Secondary Wavelength (270 nm): The chlorinated phenyl ring exhibits a characteristic absorption band (benzenoid band) around 265–275 nm. While less sensitive, this wavelength is highly selective, minimizing interference from non-aromatic co-extractives.

Materials & Reagents

| Component | Specification | Purpose |

| Analyte Standard | 2-Chlorophenyl methylcarbamate (>98% purity) | Calibration |

| Solvent A | HPLC-Grade Acetonitrile (ACN) | Elution strength |

| Solvent B | Ultrapure Water (18.2 MΩ) + 0.1% | Weak solvent / pH buffer |

| Diluent | ACN:Water (50:50 v/v) | Sample solubility |

| Column | C18, 5 µm, 4.6 × 150 mm (e.g., Zorbax Eclipse or equiv.) | Separation |

| Filters | 0.45 µm PTFE Syringe Filters | Particulate removal |

Experimental Protocol

Chromatographic Conditions

-